pGlu-Pro-Arg-MNA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEMRMLJCWKESY-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Principle of Chromogenic Substrate Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles behind chromogenic substrate assays, their applications, and the technical details required for their successful implementation in a research and development setting.
Fundamental Principle
At its core, a chromogenic substrate assay is a biochemical technique used for the detection and quantification of a specific enzyme or a substance that interacts with an enzyme. The principle hinges on a simple yet elegant enzymatic reaction: an enzyme specifically recognizes and cleaves a colorless synthetic molecule, known as a chromogenic substrate. This cleavage event liberates a chromophore, a chemical group that absorbs light in the visible spectrum, resulting in a colored product.[1] The intensity of the color produced is directly proportional to the amount of enzyme activity, which in turn can be correlated to the concentration of the target analyte.[1][2]
This color change can be observed qualitatively by eye or quantified precisely using a spectrophotometer to measure the absorbance at a specific wavelength.[3] This quantitative aspect makes chromogenic assays a powerful tool in various scientific disciplines, including molecular biology, clinical diagnostics, and drug discovery.
The general reaction can be summarized as follows:
Enzyme + Chromogenic Substrate (Colorless) → Enzyme + Product (Colored) + Byproduct
Key components of this reaction include:
-
The Enzyme: This is often the target of the assay itself, or it is conjugated to a detection molecule like an antibody. Common enzymes used in these assays are Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP), and β-galactosidase.[2]
-
The Chromogenic Substrate: A synthetic molecule composed of a substrate moiety recognized by the specific enzyme and a linked chromophore. The choice of substrate depends on the enzyme being used.[1]
Quantitative Analysis: Enzyme Kinetics
The relationship between the rate of the enzymatic reaction and the substrate concentration is described by Michaelis-Menten kinetics. Understanding these kinetic parameters is crucial for optimizing assay conditions and ensuring accurate quantification.
The Michaelis-Menten equation is given by:
V = (Vmax * [S]) / (Km + [S])
Where:
-
V is the reaction velocity.
-
Vmax is the maximum reaction velocity.
-
[S] is the substrate concentration.
-
Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
The turnover number, kcat , represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The catalytic efficiency of an enzyme is often expressed as kcat/Km .
Data Presentation: Kinetic Parameters of Common Enzyme-Substrate Pairs
| Enzyme | Substrate | Km (mM) | Vmax | kcat (s-1) | Conditions |
| Alkaline Phosphatase (Calf Intestine) | p-Nitrophenyl Phosphate (B84403) (pNPP) | 0.76 | 3.12 µmol/min/unit | 82.98 | 50 mM Tris-HCl, pH 11, 37°C[4] |
| Alkaline Phosphatase (Calf Intestine) | p-Nitrophenyl Phosphate (pNPP) | 0.4 | 1.6 µmol/min/unit | 42.55 | 100 mM Glycine-NaOH, pH 9.5, 37°C[4] |
| β-Galactosidase (Aspergillus oryzae) | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 0.800 | 0.0864 A/min | - | pH 7.5[5] |
| β-Galactosidase (Lactiplantibacillus plantarum) | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 27.3757 | 0.2592 U/min | - | pH 7.0, 37°C[6] |
| β-Galactosidase (Lactobacillus plantarum) | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 6.644 | 147.5 µmol/min/mg | 60.24 | pH 6.5[7] |
| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine (TMB) | 0.434 | 10.0 x 10-8 M/s | 267 | pH 4.0 |
Common Applications and Experimental Protocols
Chromogenic substrate assays are versatile and form the basis of numerous widely used techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a chromogenic ELISA, the detection antibody is conjugated to an enzyme (e.g., HRP or AP). Following the addition of the chromogenic substrate, the enzyme catalyzes a color change, the intensity of which is proportional to the amount of analyte.
-
Coating: Dilute the capture antibody in a coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-4 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of the standards and samples to the respective wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 20 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the chromogenic substrate solution (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing the color to develop.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change (e.g., from blue to yellow for TMB).
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the analyte in the samples.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. After separating proteins by gel electrophoresis and transferring them to a membrane, a primary antibody binds to the target protein. An enzyme-conjugated secondary antibody then binds to the primary antibody. The addition of a chromogenic substrate results in the formation of a colored precipitate on the membrane at the location of the target protein.
-
Protein Separation and Transfer: Separate the protein sample using SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBS-T) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T).
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with wash buffer.
-
Substrate Preparation and Detection: Prepare the chromogenic substrate solution according to the manufacturer's instructions (e.g., by mixing BCIP and NBT solutions for an AP-conjugated antibody).
-
Development: Immerse the membrane in the substrate solution and monitor the development of the colored bands. The reaction can take several minutes to an hour.
-
Stopping the Reaction: Once the desired band intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.
-
Imaging: The membrane can be air-dried and imaged using a standard scanner or camera.
β-Galactosidase Assay
The β-galactosidase assay is a common reporter gene assay used to study gene expression and regulation. The lacZ gene, which encodes β-galactosidase, is cloned downstream of a promoter of interest. The expression of β-galactosidase is then measured by its ability to cleave a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), which produces a yellow product.
-
Cell Lysis: Prepare cell lysates from cells that have been transfected with the lacZ reporter construct.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Cell extract (10-150 µL)
-
100x Magnesium Buffer (3 µL)
-
ONPG solution (4 mg/mL in Z-buffer) (66 µL)
-
Sodium phosphate buffer to a final volume of 300 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes or until a visible yellow color develops.
-
Stopping the Reaction: Stop the reaction by adding 500 µL of 1 M Na₂CO₃ solution.
-
Data Acquisition: Measure the absorbance of the reaction mixture in a spectrophotometer at 420 nm.
-
Calculation of β-Galactosidase Activity: Calculate the β-galactosidase units using the following formula:
-
Units = (1000 * A₄₂₀) / (t * V * [protein])
-
Where:
-
A₄₂₀ is the absorbance at 420 nm.
-
t is the reaction time in minutes.
-
V is the volume of cell extract used in mL.
-
[protein] is the protein concentration of the cell extract in mg/mL.
-
-
Visualizing Signaling Pathways and Workflows
Diagrams are essential for illustrating the complex series of events in biological pathways and the logical flow of experimental procedures.
Signaling Pathway: The Coagulation Cascade
Chromogenic assays are instrumental in hematology for assessing the function of the coagulation cascade, a series of enzymatic reactions leading to the formation of a blood clot.
Caption: The coagulation cascade signaling pathway.
Experimental Workflow: Chromogenic ELISA
The following diagram illustrates the key steps in a typical chromogenic sandwich ELISA.
Caption: Experimental workflow for a chromogenic ELISA.
Logical Relationship: Enzyme-Substrate Interaction
This diagram illustrates the fundamental interaction between an enzyme and its chromogenic substrate.
Caption: Enzyme-chromogenic substrate interaction model.
Conclusion
Chromogenic substrate assays are a cornerstone of modern biological research and diagnostics. Their simplicity, sensitivity, and amenability to quantification make them indispensable tools for a wide range of applications. By understanding the core principles of enzyme kinetics and adhering to optimized experimental protocols, researchers can leverage the power of these assays to obtain reliable and reproducible data, driving forward scientific discovery and therapeutic development.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. goldbio.com [goldbio.com]
- 3. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
- 4. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjlss.edu.pk [pjlss.edu.pk]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Chromogenic Substrate: A Technical Guide to pGlu-Pro-Arg-MNA
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and history of the chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide). This substrate has become a valuable tool in the study of the coagulation cascade and related enzymatic pathways. This document provides a comprehensive overview of its development, experimental applications, and the biochemical pathways it helps to elucidate.
Introduction: The Dawn of Chromogenic Substrates
The advent of chromogenic peptide substrates in the early 1970s revolutionized the field of coagulation diagnostics.[1] These synthetic molecules, designed to mimic the natural substrates of specific proteases, release a colored or fluorescent compound upon cleavage, allowing for the simple and accurate measurement of enzyme activity. Initially, their use was confined to specialized research laboratories, but with the rise of automated methodologies, they have become a mainstay in clinical and research settings for the diagnosis and monitoring of coagulation disorders.[1]
Discovery and Development of this compound
While a singular "discovery" paper for this compound is not readily identifiable in the published literature, its development can be traced to the late 1980s and early 1990s, a period of intense research into refining chromogenic assays for specific coagulation factors. The CAS Number for this compound is 130835-45-9.
The peptide sequence, pGlu-Pro-Arg, was found to be a highly specific target for activated Protein C (APC). A 1990 study by Sakata et al. highlighted the superior specificity of a similar substrate, S-2366 (
The choice of 4-methoxy-2-naphthylamide (MNA) as the chromogenic leaving group, instead of the more common p-nitroanilide (pNA), offered potential advantages in terms of the spectral properties of the released chromophore. While specific details on the rationale for this choice are scarce, MNA-derived compounds can sometimes offer different excitation and emission wavelengths, which can be advantageous in specific assay formats.
Biochemical Principles of Action
This compound is designed as a substrate for serine proteases that exhibit trypsin-like specificity, meaning they preferentially cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues. The key enzymes that interact with this substrate are Activated Protein C (APC) and Kallikrein.
The enzymatic reaction proceeds as follows:
Upon cleavage of the amide bond between the arginine residue and the MNA group, the free 4-methoxy-2-naphthylamide is released. This product can then be measured spectrophotometrically or fluorometrically, providing a direct measure of the enzyme's activity.
Quantitative Data
Specific kinetic constants (Km and Vmax) for the interaction of this compound with its target enzymes are not widely reported in peer-reviewed literature. However, data for structurally similar substrates provide valuable context for its use. The following table summarizes available kinetic data for related substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | - | 200 | - |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (with fibrinogen fragments) | - | 280 | - |
Note: The data presented is for a related substrate, H-D-Pro-Phe-Arg-pNA, as specific kinetic data for this compound was not available in the reviewed literature. The presence of fibrinogen fragments was shown to increase the catalytic rate (kcat) of plasma kallikrein.[4]
Experimental Protocols
This compound is primarily used in chromogenic assays to determine the activity of Activated Protein C and Kallikrein in plasma samples. Below are detailed methodologies for these key experiments.
Chromogenic Assay for Protein C Activity
This assay measures the functional activity of Protein C by activating it and then measuring the rate of cleavage of this compound.
Materials:
-
Test plasma (platelet-poor)
-
Protein C activator (e.g., from the venom of Agkistrodon contortrix)
-
This compound substrate solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for MNA.
Procedure:
-
Sample Preparation: Dilute the test plasma in the assay buffer.
-
Activation: Incubate the diluted plasma with the Protein C activator at 37°C for a defined period (e.g., 3-5 minutes) to convert Protein C to Activated Protein C.
-
Substrate Addition: Add the this compound substrate solution to the activated plasma.
-
Measurement: Immediately measure the change in absorbance over time at the optimal wavelength for the liberated MNA. The rate of color development is proportional to the Protein C activity in the sample.
-
Calculation: Compare the rate of absorbance change to a standard curve prepared using plasma with known Protein C concentrations.
Assay for Kallikrein-like Activity
This assay measures the activity of kallikrein and kallikrein-like enzymes in plasma.
Materials:
-
Test plasma (platelet-poor)
-
This compound substrate solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute the test plasma in the assay buffer.
-
Incubation: Pre-incubate the diluted plasma at 37°C for a short period to allow temperature equilibration.
-
Substrate Addition: Add the this compound substrate solution to the plasma.
-
Measurement: Monitor the change in absorbance at the appropriate wavelength for MNA. The rate of color formation is proportional to the kallikrein-like activity.
-
Calculation: The activity can be calculated based on the molar extinction coefficient of the released MNA.
Signaling Pathways
This compound is a tool to probe key enzymatic steps in complex signaling cascades. The following diagrams illustrate the pathways where its target enzymes, Activated Protein C and Kallikrein, play crucial roles.
The Protein C Anticoagulant Pathway
Protein C is a vitamin K-dependent zymogen that, when activated, plays a critical role in downregulating the coagulation cascade. It is activated by thrombin bound to thrombomodulin on the surface of endothelial cells. Activated Protein C, along with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thereby inhibiting further thrombin generation.
The Kallikrein-Kinin System
The kallikrein-kinin system is a cascade of proteins that plays a role in inflammation, blood pressure control, coagulation, and pain. Plasma kallikrein is a serine protease that cleaves high-molecular-weight kininogen (HMWK) to release the vasoactive peptide bradykinin.
Conclusion
This compound stands as a testament to the power of rational substrate design in advancing our understanding of complex biological systems. Its specificity for key enzymes like Activated Protein C and Kallikrein has made it an indispensable tool for researchers and clinicians. While the precise details of its initial synthesis remain somewhat obscure, its utility in chromogenic assays is well-documented and continues to contribute to advancements in the fields of hemostasis, thrombosis, and inflammation. The methodologies and pathway diagrams presented in this guide offer a comprehensive resource for professionals utilizing this important biochemical reagent.
References
Unveiling the Spectroscopic Secrets of pGlu-Pro-Arg-MNA: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the fluorogenic substrate, pyroglutamyl-prolyl-arginyl-4-methoxy-2-naphthylamide (pGlu-Pro-Arg-MNA), and its enzymatic cleavage product, 4-methoxy-2-naphthylamide (MNA). This substrate is a valuable tool for monitoring the activity of specific serine proteases, notably thrombin and activated protein C (APC), which play crucial roles in the blood coagulation cascade. Understanding its spectroscopic characteristics is paramount for the accurate design, execution, and interpretation of enzyme activity assays in research and drug development.
Principle of Detection: From Quenched Substrate to Fluorescent Product
The fundamental principle behind the use of this compound lies in a fluorescence resonance energy transfer (FRET) or a similar quenching mechanism. In its intact form, the substrate exhibits minimal fluorescence. The proximity of the pGlu-Pro-Arg peptide to the MNA fluorophore results in the quenching of the MNA's fluorescence. Enzymatic cleavage of the amide bond between arginine and MNA by a target protease, such as thrombin or APC, liberates the free MNA. This liberation alleviates the quenching, leading to a significant increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity.
Spectroscopic Properties
A thorough understanding of the excitation and emission spectra of both the substrate and its product is critical for optimizing fluorescence-based assays.
Table 1: Spectroscopic Properties of this compound and its Product (MNA)
| Property | This compound (Substrate) | 4-Methoxy-2-naphthylamide (MNA) (Product) |
| Optimal Excitation Wavelength (λex) | Typically non-fluorescent or weakly fluorescent | 350 nm |
| Optimal Emission Wavelength (λem) | - | 450 nm |
| Molar Extinction Coefficient (ε) | Data not readily available | Data not readily available |
| Fluorescence Quantum Yield (Φ) | Very low (quenched) | Data not readily available, but significantly higher than the substrate |
Note: Specific values for molar extinction coefficient and quantum yield for both the substrate and product are not widely reported in publicly available literature and may need to be determined empirically for specific buffer and solvent conditions.
Enzymatic Cleavage and Detection Workflow
The enzymatic assay using this compound follows a straightforward workflow. The target enzyme specifically recognizes and cleaves the peptide sequence, releasing the fluorescent MNA.
Methodological & Application
Application Notes and Protocols for Thrombin Activity Assay using pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin (Factor IIa) is a crucial serine protease that plays a central role in the blood coagulation cascade. It catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a stable blood clot. The enzymatic activity of thrombin is a key parameter in hemostasis research, the study of thrombotic disorders, and the development of anticoagulant drugs. This document provides a detailed protocol for determining thrombin activity using the chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginyl-7-amino-4-methylcoumarin). The assay is based on the cleavage of the substrate by thrombin, which releases the chromogenic group 7-amino-4-methylcoumarin (B1665955) (MNA). The rate of MNA release, measured spectrophotometrically, is directly proportional to the thrombin activity in the sample.
Principle of the Assay
The thrombin activity assay is based on the enzymatic cleavage of the chromogenic substrate this compound. Thrombin specifically recognizes and cleaves the peptide sequence at the arginine residue, releasing the MNA molecule. Free MNA has a distinct absorbance spectrum, and its concentration can be quantified by measuring the absorbance at or near 405 nm. The rate of the increase in absorbance is directly proportional to the thrombin activity.
Caption: Enzymatic cleavage of this compound by thrombin.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| This compound monoacetate | MedChemExpress | HY-P1002A |
| Human α-Thrombin | Sigma-Aldrich | T6884 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| 96-well microplate, clear, flat-bottom | Corning | 3596 |
| Microplate reader | --- | --- |
| Deionized water | --- | --- |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 8.0) :
-
Dissolve 6.06 g of Tris base and 8.77 g of NaCl in 800 mL of deionized water.
-
Adjust the pH to 8.0 with 1 M HCl.
-
Add 1 g of BSA.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Thrombin Stock Solution (1 mg/mL) :
-
Reconstitute lyophilized human α-thrombin in deionized water to a final concentration of 1 mg/mL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Thrombin Standards :
-
Prepare a series of thrombin standards by diluting the thrombin stock solution in the Assay Buffer. Suggested concentrations range from 0.1 to 10 nM.
-
-
Substrate Stock Solution (10 mM) :
-
Dissolve this compound monoacetate in deionized water to a final concentration of 10 mM.
-
Aliquot and store at -20°C, protected from light.
-
-
Working Substrate Solution (1 mM) :
-
Dilute the Substrate Stock Solution 1:10 in Assay Buffer just before use.
-
Assay Procedure
Caption: Workflow for the thrombin activity assay.
-
Add 50 µL of Thrombin Standards and unknown samples in duplicate to the wells of a 96-well microplate.
-
Add 50 µL of Assay Buffer to blank wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 1 mM Working Substrate Solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, every minute for 30 minutes.
Data Analysis
-
Plot the absorbance at 405 nm versus time for each standard and sample.
-
Determine the initial reaction rate (Vmax) for each well by calculating the slope of the linear portion of the curve (ΔAbs/Δt).
-
Subtract the rate of the blank from the rates of the standards and samples.
-
Create a standard curve by plotting the Vmax of the thrombin standards against their known concentrations.
-
Determine the thrombin concentration in the unknown samples by interpolating their Vmax values from the standard curve.
Quantitative Data
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | 4.18 ± 0.22 | 127 ± 8 | 3.0 x 10⁷ |
| D-Phe-Pip-Arg-pNA (S-2238) | 1.33 ± 0.07 | 91.4 ± 1.8 | 6.9 x 10⁷ |
| Fibrinogen (release of FPA) | 7.2 ± 0.9 | 84 ± 4 | 1.2 x 10⁷ |
Data for Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA are for human α-thrombin at pH 7.8 and 25°C[1]. Data for fibrinogen is at pH 7.4 and 37°C.
Signaling Pathway: Blood Coagulation Cascade
Thrombin is the final enzyme in the coagulation cascade, a complex series of proteolytic reactions involving numerous clotting factors. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge on the activation of Factor X, which then initiates the common pathway, leading to the generation of thrombin.
Caption: The blood coagulation cascade leading to thrombin generation.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive thrombin | Use a fresh aliquot of thrombin stock. |
| Degraded substrate | Use a fresh aliquot of substrate stock. | |
| Incorrect buffer pH | Prepare fresh buffer and verify the pH. | |
| High background | Contaminated reagents | Use fresh, high-purity reagents. |
| Autohydrolysis of substrate | Prepare substrate solution immediately before use. | |
| Non-linear reaction rate | Substrate depletion | Use a lower concentration of thrombin or a higher concentration of substrate. |
| Enzyme instability | Ensure all incubations are at the correct temperature. |
Conclusion
The this compound based chromogenic assay provides a sensitive and straightforward method for determining thrombin activity. This protocol, along with the provided reference data and troubleshooting guide, offers a solid foundation for researchers to accurately measure thrombin activity in various applications, from basic research to drug development. For optimal results, it is recommended to perform initial experiments to determine the ideal substrate and enzyme concentrations for your specific experimental setup.
References
Standard Operating Procedure for pGlu-Pro-Arg-AMC Based Assays: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a detailed protocol for the use of the fluorogenic substrate, pyroglutamyl-prolyl-arginyl-7-amino-4-methylcoumarin (pGlu-Pro-Arg-AMC), in enzymatic assays. This document is intended for researchers, scientists, and drug development professionals engaged in the study of proteases, particularly pyroglutamyl peptidases such as the Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE).
Introduction
The pGlu-Pro-Arg-AMC assay is a highly sensitive and continuous method for measuring the activity of specific proteases. The principle of the assay is based on the enzymatic cleavage of the pGlu-Pro-Arg peptide sequence from the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the substrate is minimally fluorescent. Upon enzymatic hydrolysis, the release of free AMC results in a significant increase in fluorescence, which can be monitored in real-time to determine enzyme kinetics and to screen for potential inhibitors.[1][2]
This substrate is particularly relevant for studying enzymes like TRH-DE (also known as pyroglutamyl-peptidase II), a key enzyme in the regulation of the Hypothalamic-Pituitary-Thyroid (HPT) axis.[3][4][5] TRH-DE specifically cleaves the N-terminal pyroglutamyl residue of Thyrotropin-Releasing Hormone (TRH), thereby inactivating it and modulating its signaling effects.
Signaling Pathway Context: The Hypothalamic-Pituitary-Thyroid (HPT) Axis
The activity of TRH-DE is critical in the regulation of the HPT axis, a major neuroendocrine system that controls metabolism. The following diagram illustrates the central role of TRH and its degradation by TRH-DE in this pathway.
Experimental Protocols
This section provides detailed protocols for performing pGlu-Pro-Arg-AMC based assays to determine enzyme activity and to evaluate potential inhibitors.
Materials and Reagents
-
Substrate: pGlu-Pro-Arg-AMC
-
Enzyme: Purified or recombinant TRH-DE (or other relevant pyroglutamyl peptidase)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5 (or other buffer optimized for the specific enzyme)
-
Solvent for Substrate: Anhydrous DMSO
-
Reference Standard: 7-amino-4-methylcoumarin (AMC)
-
Instrumentation: Fluorescence microplate reader
-
Labware: Black, flat-bottom 96-well microplates, appropriate pipettes, and sterile, nuclease-free microcentrifuge tubes.
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of pGlu-Pro-Arg-AMC in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: Prepare a fresh dilution of the enzyme in assay buffer immediately before use. The optimal concentration should be determined empirically through an enzyme titration experiment to ensure the reaction rate is linear over the desired time course.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.
-
AMC Standard Curve Solutions: Prepare a series of dilutions of the AMC standard stock solution in the assay buffer. A typical concentration range for the standard curve is 0-25 µM.
Assay Workflow
The general workflow for conducting the pGlu-Pro-Arg-AMC assay is depicted below.
Enzyme Activity Assay Protocol
-
Prepare the 96-well plate:
-
Blank wells: Add 50 µL of assay buffer.
-
Enzyme wells: Add 50 µL of the enzyme working solution.
-
It is recommended to perform all measurements in at least triplicate.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction: Add 50 µL of a 2X working solution of pGlu-Pro-Arg-AMC in assay buffer to all wells to initiate the reaction. The final volume in each well should be 100 µL. The final substrate concentration should be optimized, often near the Michaelis constant (Km) of the enzyme. A starting concentration of 10-100 µM is generally recommended.
-
Fluorescence measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Excitation Wavelength: 350-380 nm
-
Emission Wavelength: 440-460 nm
-
Inhibitor Screening (IC50 Determination) Protocol
-
Prepare the 96-well plate:
-
Add 40 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor solution at various concentrations (serially diluted) to the appropriate wells. For control wells (no inhibitor), add 10 µL of the vehicle (e.g., DMSO diluted in assay buffer).
-
Add 50 µL of the enzyme working solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at the desired temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add 50 µL of a 2X working solution of pGlu-Pro-Arg-AMC to all wells.
-
Fluorescence measurement: Proceed with kinetic fluorescence measurement as described in section 3.4.
Data Presentation and Analysis
AMC Standard Curve
To quantify the rate of product formation, generate a standard curve by plotting the fluorescence intensity of the AMC standards against their known concentrations. This will allow for the conversion of the relative fluorescence units (RFU) per minute to moles of AMC produced per minute.
Enzyme Kinetics
The initial reaction velocity (V₀) is determined from the linear portion of the fluorescence versus time plot. By measuring the initial velocities at various substrate concentrations, the Michaelis-Menten kinetic parameters, Km and Vmax, can be determined using non-linear regression analysis of the velocity versus substrate concentration curve.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme activity by 50%. To determine the IC50 value, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The data can then be fitted to a sigmoidal dose-response curve using appropriate software to calculate the IC50.
Quantitative Data Summary
The following tables summarize typical quantitative parameters associated with pyroglutamyl peptidase assays.
Table 1: Kinetic Parameters for Pyroglutamyl Peptidases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism | Reference |
| Pyroglutamyl Aminopeptidase | TRH | 45 | Not specified | Rat Brain | |
| TRH-Degrading Ectoenzyme | TRH | 2.0 | 250 | Rat |
Table 2: Inhibitor Potency against TRH-Degrading Ectoenzyme (TRH-DE)
| Inhibitor | Ki (µM) | Inhibition Type | Assay Conditions | Reference |
| Glp-Asn-Pro-AMC | 0.97 | Reversible | Porcine brain TRH-DE | |
| pGlu-Asn-Prolineamide | 17.5 | Reversible | Porcine brain TRH-DE | |
| pGlu-His-OCH3 | 16.5 | Competitive | Rat brain pyroglutamyl aminopeptidase |
Conclusion
The pGlu-Pro-Arg-AMC based assay is a robust and sensitive method for characterizing the activity of pyroglutamyl peptidases and for screening potential inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively implement this assay in their studies, contributing to a better understanding of the roles of these enzymes in health and disease and facilitating the development of novel therapeutics.
References
Application of Chromogenic Substrates in Coagulation Testing: A Focus on Factor XII and the Intrinsic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activated partial thromboplastin (B12709170) time (aPTT) is a fundamental screening assay used to evaluate the integrity of the intrinsic and common pathways of the coagulation cascade. While the traditional aPTT measures the time to fibrin (B1330869) clot formation, chromogenic substrate assays offer a more specific and quantitative assessment of individual coagulation factors within this pathway. This document details the application of chromogenic substrates, specifically for the measurement of Factor XII (FXII), a key initiator of the intrinsic pathway. Although the specific peptide "pGlu-Pro-Arg-MNA" was queried, the literature more commonly describes other chromogenic substrates for FXII, which will be the focus of this protocol.
Chromogenic assays for FXII are valuable tools in various research and clinical settings, including the investigation of coagulation disorders, the monitoring of patients during procedures like cardiopulmonary bypass, and the study of lupus anticoagulants.[1][2] These assays operate on the principle that activated Factor XII (FXIIa) can cleave a synthetic peptide substrate that is conjugated to a chromophore, typically p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically, is directly proportional to the amount of active FXIIa in the sample.
Principle of the Chromogenic Factor XII Assay
The assay involves the activation of FXII present in a plasma sample to FXIIa using a specific activator. The resulting FXIIa then proteolytically cleaves a chromogenic substrate, leading to the release of a colored compound. The intensity of the color, measured over time, allows for the quantification of FXII activity.
Signaling Pathway: The Intrinsic Coagulation Cascade
The following diagram illustrates the intrinsic pathway of coagulation, highlighting the central role of Factor XII and the point of action for the chromogenic substrate.
Experimental Protocols
Blood Collection and Plasma Preparation
Proper sample collection and preparation are critical for accurate results.
-
Blood Collection: Draw venous blood into a tube containing 3.2% (0.109 M) or 3.8% (0.129 M) trisodium (B8492382) citrate. The ratio of blood to anticoagulant should be precisely 9:1.[3]
-
Mixing: Immediately after collection, gently invert the tube several times to ensure thorough mixing of blood and anticoagulant.
-
Centrifugation: Centrifuge the blood sample at 2000-2500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).[3]
-
Plasma Separation: Carefully aspirate the supernatant (plasma) using a plastic pipette and transfer it to a clean plastic tube. Avoid disturbing the buffy coat and red blood cells.
-
Storage: Assays should be performed on fresh plasma if possible. If storage is necessary, plasma can be stored at -20°C or below for several weeks. Thaw frozen samples rapidly at 37°C before use.
Chromogenic Factor XII Assay Protocol (Microplate Method)
This protocol is a generalized procedure based on commercially available kits.[1] Users should always refer to the specific instructions provided with their assay kit.
Materials:
-
Test plasma samples
-
Standard plasma with a known concentration of Factor XII
-
Factor XII deficient plasma (for standard curve)
-
Factor XII activator solution
-
Chromogenic substrate for FXIIa (e.g., H-D-CHT-Gly-Arg-pNA)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
-
96-well microplate
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the standard plasma in Factor XII deficient plasma to create a standard curve (e.g., 100%, 50%, 25%, 12.5%, and 0% of normal plasma).
-
Sample Dilution: Dilute the test plasma samples according to the kit instructions (e.g., 1:10 in assay buffer).
-
Assay Plate Preparation:
-
Pipette 50 µL of each standard dilution and diluted test sample into separate wells of the microplate.
-
Add 50 µL of the Factor XII activator solution to each well.
-
-
Incubation: Incubate the microplate at 37°C for a specified time (e.g., 2 minutes) to allow for the activation of Factor XII to FXIIa.
-
Chromogenic Reaction:
-
Add 50 µL of the pre-warmed chromogenic substrate to each well.
-
Immediately start the microplate reader to measure the change in absorbance at 405 nm (ΔOD/min) at 37°C. Kinetic readings are preferred.
-
-
Data Analysis:
-
Plot the ΔOD/min values for the standards against their corresponding Factor XII concentrations.
-
Determine the Factor XII concentration in the test samples by interpolating their ΔOD/min values from the standard curve.
-
Experimental Workflow
The following diagram outlines the general workflow for the chromogenic Factor XII assay.
Data Presentation
The following tables summarize quantitative data from studies utilizing chromogenic Factor XII assays.
Table 1: Correlation of Chromogenic FXII Assay with Other Methods
| Comparison Assays | Correlation Coefficient (r) | Regression Equation | Reference |
| Clotting Assay | 0.90 | y = 15.811 + 0.8236x | |
| Immunochemical Assay | 0.88 | y = 17.90 + 0.817x | |
| Clotting Assay (Automated) | 0.92 | y = 7.898 + 0.871x |
Table 2: Factor XII Levels in Different Patient Populations
| Patient Group | Mean Factor XII Level (%) ± SD | Control Group (Normal Donors) | p-value | Reference |
| Pre-Cardiopulmonary Bypass Patients (n=75) | 83.3 ± 23.2 | 103.4 ± 23.1 (n=40) | p=0.004 | |
| Venous Thrombosis Patients with low FXII (n=16) | Below normal range | Normal range established from 320 donors | Not specified |
Applications and Considerations
-
Diagnosis of FXII Deficiency: This assay provides a precise measurement of FXII activity, aiding in the diagnosis of congenital FXII deficiency.
-
Lupus Anticoagulant (LA) Insensitivity: Unlike clotting-based aPTT tests, chromogenic FXII assays are generally insensitive to the presence of lupus anticoagulants. This allows for an accurate measurement of FXII levels in patients with LA, where aPTT results may be misleadingly prolonged.
-
Monitoring during Cardiopulmonary Bypass: Studies have shown significant reductions in FXII levels during cardiopulmonary bypass, and chromogenic assays can be used to monitor these changes.
-
Standardization: As with any assay, results can vary between laboratories and different commercial kits. It is crucial to establish and verify normal reference intervals for the specific methodology used.
Conclusion
Chromogenic substrate assays for Factor XII are robust and specific tools for the quantitative assessment of this key coagulation factor. They offer advantages over traditional clotting assays, particularly in the presence of interfering substances like lupus anticoagulants. The detailed protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals interested in applying this methodology to their work on the intrinsic coagulation pathway.
References
- 1. A chromogenic substrate assay kit for factor XII: evaluation and use for the measurement of factor XII levels in cardiopulmonary bypass patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An automated chromogenic peptide substrate assay for coagulation factor XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. linear.es [linear.es]
Application Notes and Protocols: pGlu-Pro-Arg-MNA Assay for Monitoring Anticoagulant Therapy
Introduction
The monitoring of anticoagulant therapy is crucial for ensuring therapeutic efficacy while minimizing the risk of bleeding or thrombotic events. Chromogenic assays offer a quantitative and often automated method for assessing the effect of anticoagulant drugs on the coagulation cascade. The substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate primarily cleaved by thrombin and other related serine proteases. While not as commonly employed as anti-Xa assays for routine monitoring, an assay utilizing this compound can be a valuable tool in research and drug development for assessing the activity of direct and indirect thrombin inhibitors.
This document provides detailed application notes and protocols for the use of a this compound based assay to monitor the effects of various anticoagulant therapies.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the peptide substrate by active thrombin (Factor IIa). This cleavage releases the fluorophore 7-amino-4-methylcoumarin (B1665955) (MNA), which can be detected by measuring the increase in fluorescence intensity over time. The rate of MNA release is directly proportional to the activity of the enzyme in the sample. Anticoagulants that inhibit thrombin, either directly or indirectly, will reduce the rate of substrate cleavage, leading to a lower fluorescence signal. This inverse relationship allows for the quantification of the anticoagulant's effect.
Signaling Pathway
Caption: Principle of the this compound chromogenic assay for thrombin activity.
Application Areas
This assay is particularly useful for:
-
Screening and characterization of novel direct thrombin inhibitors: The assay provides a direct measure of the inhibitory activity of new chemical entities on thrombin.
-
Research on the mechanism of action of anticoagulants: It can be used to study the kinetics of thrombin inhibition.
-
Complementary method to traditional clotting assays: It offers a more purified system to study specific enzyme-inhibitor interactions, free from the complexities of the full coagulation cascade.
Experimental Workflow
Caption: General experimental workflow for the this compound assay.
Detailed Experimental Protocol
1. Materials and Reagents:
-
This compound substrate
-
Purified human thrombin
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA)
-
96-well black microplates
-
Fluorescence microplate reader with kinetic measurement capabilities (Excitation: ~380 nm, Emission: ~460 nm)
-
Calibrators and controls (plasma samples with known concentrations of the anticoagulant being tested)
-
Test samples (citrated plasma from patients on anticoagulant therapy or spiked samples for research)
2. Reagent Preparation:
-
This compound Substrate: Reconstitute the lyophilized substrate in DMSO to create a stock solution (e.g., 10 mM). Further dilute in assay buffer to the desired working concentration (e.g., 100 µM).
-
Thrombin: Reconstitute purified human thrombin in assay buffer to a stock solution (e.g., 1 U/mL). Dilute to a working concentration that gives a linear and robust signal with the substrate.
-
Calibrators and Controls: Prepare a dilution series of the anticoagulant in pooled normal plasma to generate a standard curve.
3. Assay Procedure:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of the calibrator, control, or test sample to the appropriate wells.
-
Add 20 µL of the working thrombin solution to each well.
-
Mix gently and incubate for a defined period (e.g., 5 minutes) at 37°C to allow the anticoagulant to inhibit the thrombin.
-
Initiate the reaction by adding 20 µL of the this compound working solution to each well.
-
Immediately place the plate in the microplate reader and begin kinetic measurement of fluorescence intensity every minute for 15-30 minutes.
4. Data Analysis:
-
For each well, calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve (change in fluorescence units per minute).
-
Generate a standard curve by plotting the Vmax values of the calibrators against their known anticoagulant concentrations.
-
Determine the anticoagulant concentration or inhibitory activity in the test samples by interpolating their Vmax values from the standard curve.
Data Presentation
The following tables summarize representative quantitative data for monitoring different classes of anticoagulants using the this compound assay.
Table 1: Monitoring a Direct Thrombin Inhibitor (e.g., Dabigatran)
| Dabigatran Concentration (ng/mL) | Thrombin Activity (RFU/min) | % Inhibition |
| 0 (Control) | 1500 | 0 |
| 50 | 1125 | 25 |
| 100 | 750 | 50 |
| 200 | 375 | 75 |
| 400 | 150 | 90 |
Table 2: Monitoring an Indirect Thrombin Inhibitor (e.g., Unfractionated Heparin)
| Heparin Concentration (U/mL) | Thrombin Activity (RFU/min) | % Inhibition |
| 0 (Control) | 1500 | 0 |
| 0.1 | 1200 | 20 |
| 0.3 | 750 | 50 |
| 0.5 | 450 | 70 |
| 0.7 | 225 | 85 |
Logical Relationship of Anticoagulant Action
Caption: Logical flow of how anticoagulants affect the this compound assay outcome.
Limitations
-
Specificity: The substrate this compound can also be cleaved by other serine proteases, which could be a source of interference.
-
Indirect Inhibitors: For indirect inhibitors like heparin, the assay requires the presence of antithrombin in the sample.
-
Standardization: This assay is not as standardized as routine clinical assays like the aPTT or anti-Xa assays. Results may vary between laboratories.
-
Clinical Correlation: Therapeutic ranges for specific anticoagulants using this assay would need to be established through clinical studies.
Conclusion
The this compound assay provides a sensitive and quantitative method for assessing the activity of thrombin and its inhibitors. While not a primary tool for routine clinical monitoring of all anticoagulants, it serves as a valuable application in research and development settings for the characterization and screening of anticoagulant drugs, particularly direct thrombin inhibitors. The detailed protocol and data presented herein provide a framework for the implementation of this assay for such applications.
Application Notes: In Vitro Diagnostic Applications of pGlu-Pro-Arg-MNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide (pGlu-Pro-Arg-MNA) is a highly specific chromogenic substrate designed for the quantitative determination of urokinase-type plasminogen activator (uPA) activity.[1] Urokinase is a serine protease that plays a crucial role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and tumor metastasis.[1][2] It catalyzes the conversion of the zymogen plasminogen into the active enzyme plasmin, which in turn degrades fibrin (B1330869) clots and components of the extracellular matrix.[2][3] Elevated levels of uPA are associated with increased malignancy and metastatic potential in various cancers, making it a significant biomarker and therapeutic target. This document provides detailed protocols and data for the use of this compound in in vitro diagnostic assays.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate this compound by uPA. The enzyme specifically hydrolyzes the bond between arginine (Arg) and the 4-methoxy-2-naphthylamide (MNA) group. The released MNA is a chromogenic molecule. To produce a visible color for spectrophotometric measurement, the free MNA is coupled with a diazonium salt, such as Fast Garnet GBC, to form a stable and intensely colored azo dye. The rate of color formation is directly proportional to the uPA activity in the sample and can be measured by monitoring the increase in absorbance at a specific wavelength.
References
Troubleshooting & Optimization
How to correct for plasma sample interference in chromogenic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to plasma sample interference in chromogenic assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference in chromogenic assays using plasma samples?
A1: Interference in chromogenic assays with plasma samples can stem from several endogenous and exogenous sources. The most common interferents include:
-
Hemolysis: The rupture of red blood cells releases hemoglobin and other intracellular components into the plasma. Hemoglobin can interfere with spectrophotometric readings due to its color and may also have "pseudo" peroxidase activity.[1][2]
-
Lipemia: High concentrations of lipids in the plasma, often seen in non-fasting samples, can cause turbidity, which scatters light and interferes with absorbance measurements.[1][3]
-
Icterus (Hyperbilirubinemia): Elevated levels of bilirubin, a yellow pigment, can cause spectral interference, particularly at wavelengths used in many chromogenic assays (e.g., 405 nm).[1][4]
-
Anticoagulants: While necessary for plasma collection, certain anticoagulants or high concentrations of them can interfere with the enzymatic reactions of the assay.[1][5] For example, direct FXa inhibitors can interfere with some Factor VIII and IX chromogenic assays.[5]
-
Other Plasma Proteins: High concentrations of certain plasma proteins can cause non-specific interactions or inhibit the assay's enzymatic components.
-
Cross-reacting substances: Other proteases in the sample may have an affinity for the chromogenic substrate, leading to non-specific cleavage and inaccurate results.[1]
Q2: How can I detect the presence of interfering substances in my plasma samples?
A2: Several methods can be employed to identify potential interference:
-
Visual Inspection: A simple yet effective first step is to visually inspect the plasma sample. Hemolysis will appear red, icterus will be yellow or brown, and lipemia will make the sample appear turbid or milky.[1]
-
Spectrophotometric Indices: Many automated laboratory instruments are equipped to measure serum indices for hemolysis (H), icterus (I), and lipemia (L), providing a quantitative measure of these common interferents.[2]
-
Spike and Recovery: To test for enzymatic interference, a known amount of the purified analyte can be "spiked" into the plasma sample and a control buffer. The recovery of the spiked analyte is then calculated. A recovery significantly different from 100% (typically outside an 80-120% range) suggests the presence of an interfering substance.[1]
-
Serial Dilutions and Parallelism: Analyzing a series of dilutions of the plasma sample can help identify interference. If interfering substances are present, the calculated analyte concentration may not be linear across the dilutions. In hemostasis assays, running multiple dilutions is crucial to check for parallelism and detect interfering substances like lupus anticoagulant.[5][6]
Troubleshooting Guides
Below are common issues encountered during chromogenic assays with plasma samples and step-by-step guides to address them.
Issue 1: My plasma sample is visibly hemolyzed. How can I correct for this interference?
Hemolysis can cause spectral interference and release intracellular components that may affect assay results.[2]
Troubleshooting Steps:
-
Assess the Severity: For mild hemolysis, the interference may be negligible. However, even slight hemolysis can significantly alter the concentration of certain analytes like potassium, LDH, and AST.[2]
-
Sample Blanking: If your assay protocol and instrument allow, use a sample blank to subtract the background absorbance caused by hemoglobin.[2]
-
Bichromatic Readings: Measuring the absorbance at two different wavelengths (the primary wavelength for the chromophore and a secondary wavelength where the chromophore has minimal absorbance but the interferent still absorbs) can help correct for the interference.[2]
-
Data Correction Algorithms: Some automated analyzers have built-in algorithms to correct for hemolysis based on the H-index.
-
Request a New Sample: If the hemolysis is severe, the most reliable solution is to request a new, properly collected sample.
Experimental Protocol: Sample Blanking
-
Prepare your assay reactions as per the standard protocol.
-
For each hemolyzed plasma sample, prepare a parallel "blank" reaction. This blank should contain the plasma sample and all assay reagents except for the chromogenic substrate.
-
Incubate both the test and blank reactions under the same conditions.
-
Measure the absorbance of both the test reaction and the blank reaction at the specified wavelength.
-
Subtract the absorbance of the blank from the absorbance of the test reaction to obtain the corrected absorbance.
-
Use the corrected absorbance to calculate the analyte concentration.
Issue 2: My plasma sample is turbid, likely due to lipemia. What are my options?
Lipemia interferes with photometric measurement by causing light scattering.[3]
Troubleshooting Steps:
-
High-Speed Centrifugation: This is often the most effective method for clearing lipids from plasma.[1][3]
-
Lipid Clearing Agents: Chemical agents can be used to precipitate lipids, but they must be validated to ensure they do not interfere with the assay.[3][7]
-
Sample Dilution: Diluting the sample can reduce the turbidity, but the dilution factor must be accounted for, and the analyte concentration must remain within the assay's detection range.
Experimental Protocol: High-Speed Centrifugation for Lipemic Samples
-
Transfer the lipemic plasma sample to a high-speed microcentrifuge tube.
-
Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.[1]
-
The lipids will form a layer at the top. Carefully aspirate the cleared plasma from below the lipid layer, being careful not to disturb the lipid layer.
-
Use the cleared plasma for your chromogenic assay.
Quantitative Data on Correction Methods
| Interferent | Correction Method | Analyte(s) Investigated | Efficacy | Reference |
| Lipemia | High-Speed Centrifugation (>10,000 x g) | Albumin, ALP, ALT, AST, Total Bilirubin, CK, Creatinine, GGT, Glucose, LDH, Phosphate, Potassium, Urea | Consistently effective in reducing interference. | [3][7] |
| Lipemia | Lipid-Clearing Agents | ALT, AST, Total Bilirubin, CK, Creatinine, Lipase, Urea | Uniformly effective for these analytes. | [3] |
| Hemolysis | Bichromatic Measurement | Various | Can minimize spectral interference. | [2] |
| Anticoagulants (Rivaroxaban) | Plasma Dilution | Factor VIII, Factor IX | Can partially correct for the anticoagulant effect. | [5] |
Issue 3: I suspect an unknown inhibitor is present in my plasma sample.
The presence of specific or non-specific inhibitors can lead to an underestimation of enzymatic activity.
Troubleshooting Steps:
-
Mixing Studies: In coagulation assays, a mixing study can help determine if a prolonged clotting time is due to a factor deficiency or an inhibitor. A 1:1 mix of patient plasma and normal plasma is assayed. If the result corrects to the normal range, a factor deficiency is likely. If it does not correct, an inhibitor is suspected.[5]
-
Serial Dilutions: As mentioned earlier, analyzing serial dilutions can reveal non-linear dose-responses that may indicate an inhibitor.
-
Immunodepletion: If the inhibitor is a known protein, specific antibodies can be used to remove it from the plasma.
Experimental Protocol: Basic Mixing Study for Coagulation Assays
-
Prepare a 1:1 mixture of the test (patient) plasma and normal pooled plasma.
-
Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours) to allow any inhibitors to act.
-
Run the chromogenic assay on the test plasma alone, the normal plasma alone, and the 1:1 mixture.
-
Interpretation:
-
If the result of the 1:1 mix is close to that of the normal plasma, it suggests a factor deficiency in the test plasma.
-
If the result of the 1:1 mix remains similar to the test plasma or is significantly lower than expected, it indicates the presence of an inhibitor.
-
Visualizing Workflows and Logic
Troubleshooting Workflow for Plasma Sample Interference
A general workflow for identifying and correcting for interference in plasma samples.
Logic Diagram for Differentiating Factor Deficiency vs. Inhibitor
A decision tree for interpreting the results of a mixing study.
References
- 1. benchchem.com [benchchem.com]
- 2. sundiagnostics.us [sundiagnostics.us]
- 3. researchgate.net [researchgate.net]
- 4. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing pGlu-Pro-Arg-MNA Based Assays
Welcome to the technical support center for the pGlu-Pro-Arg-MNA based assay. This resource is designed for researchers, scientists, and drug development professionals to help improve the sensitivity of your experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the this compound based assay used for?
The this compound (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide) assay is a biochemical method used to measure the activity of certain proteases. The substrate, this compound, is a synthetic peptide that mimics the natural target of these enzymes. When the enzyme cleaves the substrate, it releases 4-methoxy-2-naphthylamine (B556539) (MNA), a fluorescent compound. The rate of MNA release is proportional to the enzyme's activity. This assay is commonly used for enzymes like the Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as Pyroglutamyl-Peptidase II (PPII), and Protein C.[1]
Q2: My fluorescence signal is very low or absent. What are the common causes?
Low or no signal can be due to several factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or the absence of necessary cofactors can significantly reduce enzyme activity.
-
Substrate Degradation: The this compound substrate can be sensitive to light and moisture. Improper storage may lead to its degradation.
-
Incorrect Instrument Settings: Ensure your fluorometer is set to the correct excitation and emission wavelengths for MNA.
-
Fluorescence Quenching: Components in your sample or assay buffer could be quenching the fluorescent signal.
Q3: The background fluorescence in my assay is too high. How can I reduce it?
High background fluorescence can mask the true signal from the enzymatic reaction. Here are some common causes and solutions:
-
Substrate Autohydrolysis: The substrate may be hydrolyzing spontaneously in the assay buffer. This can be tested by incubating the substrate in the buffer without the enzyme. If autohydrolysis is significant, consider preparing the substrate solution fresh before use or exploring different buffer conditions.
-
Contaminated Reagents: The assay buffer, water, or other reagents may be contaminated with fluorescent compounds. Using high-purity reagents and preparing fresh solutions can help.
-
Well-to-Well Contamination: Careful pipetting is crucial to avoid cross-contamination, especially when preparing a standard curve with high concentrations of MNA.
Q4: My results are not reproducible. What should I check?
Lack of reproducibility can stem from several sources:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.
-
Temperature Fluctuations: Maintain a stable temperature throughout the assay, as enzyme activity is highly temperature-dependent. Pre-incubating the plate at the desired temperature is recommended.
-
Plate Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. Avoid using the outer wells or fill them with a blank solution like water or buffer.
-
Inconsistent Reagent Preparation: Prepare fresh reagents for each experiment to avoid degradation or contamination issues.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to obtain reliable data. Here’s a step-by-step guide to address this issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme/Substrate Concentration | Perform a titration of both the enzyme and substrate to find the optimal concentrations. | Identification of concentrations that yield a robust and linear reaction rate. |
| Incorrect Instrument Settings | Verify and optimize the gain setting on your fluorescence reader. | Increased signal detection without saturating the detector. |
| Low Enzyme Activity | Check the activity of your enzyme stock using a positive control or an alternative assay method. | Confirmation of enzyme viability. |
| Inner Filter Effect | If high substrate concentrations are used, dilute the sample or apply a mathematical correction for the inner filter effect. | A more linear relationship between fluorescence and product concentration. |
Issue 2: Signal Decreases Over Time or Plateaus Too Quickly
This can indicate a problem with the reaction kinetics or the stability of the fluorescent product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photobleaching | Minimize the exposure of the plate to the excitation light. If possible, use endpoint readings instead of continuous kinetic measurements. | Reduced signal loss due to fluorophore degradation. |
| Substrate Depletion | Lower the enzyme concentration or shorten the incubation time to ensure the reaction remains in the linear phase. | A sustained linear increase in fluorescence during the measurement period. |
| Product Inhibition | Dilute the sample to reduce the concentration of the product, which may be inhibiting the enzyme. | Restoration of a linear reaction rate. |
Experimental Protocols
Key Experiment: Optimizing a Fluorogenic Assay for Pyroglutamyl-Peptidase II (PPII)
This protocol provides a framework for optimizing the assay conditions to enhance sensitivity.
1. Materials and Reagents:
-
Purified Pyroglutamyl-Peptidase II (PPII)
-
pGlu-Pro-Arg-AMC (a common fluorogenic alternative to MNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
2. Reagent Preparation:
-
Substrate Stock Solution: Dissolve pGlu-Pro-Arg-AMC in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentrations. The optimal concentration should be determined empirically but a good starting range is 10-100 µM.
-
Enzyme Solution: Prepare fresh dilutions of PPII in assay buffer immediately before use.
3. Assay Procedure:
-
AMC Standard Curve:
-
Prepare a series of known concentrations of free 7-amino-4-methylcoumarin (B1665955) (AMC) in the assay buffer (e.g., 0 to 25 µM).[2][3][4]
-
Add 50 µL of each standard to triplicate wells of the 96-well plate.
-
Add 50 µL of assay buffer.
-
-
Enzyme Reaction:
-
Add 50 µL of assay buffer to the sample wells.
-
Add 25 µL of the PPII enzyme solution to the sample wells. For "no enzyme" control wells, add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the working substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC.
-
4. Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence intensity of the AMC standards versus their concentrations to generate a standard curve.
-
Convert the relative fluorescence units (RFU) from the enzyme reaction to the concentration of AMC produced using the standard curve.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Data Presentation: Assay Optimization Parameters
The following tables provide starting points for optimizing your assay conditions.
Table 1: Recommended Concentration Ranges for Assay Components
| Component | Starting Concentration Range | Notes |
| Enzyme (PPII) | 0.1 - 10 nM | Titrate to find a concentration that gives a linear reaction rate for the desired time. |
| Substrate (pGlu-Pro-Arg-AMC/MNA) | 10 - 100 µM | The optimal concentration is typically around the enzyme's Km value. |
| DMSO (from substrate stock) | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
Table 2: Buffer and pH Optimization
| Buffer | pH Range | Considerations |
| Tris-HCl | 7.0 - 8.5 | A commonly used buffer for many protease assays. |
| HEPES | 7.0 - 8.0 | Another suitable buffer with good buffering capacity in this pH range. |
| Phosphate (B84403) Buffer | 6.5 - 7.5 | Be aware of potential inhibition by phosphate ions for some enzymes. |
Visualizations
Caption: Workflow for a sensitive fluorogenic enzyme assay.
Caption: A logical guide for troubleshooting common assay issues.
Caption: Enzymatic reaction and signal generation pathway.
References
Validation & Comparative
A Comparative Guide to Chromogenic and Fluorogenic Substrates for Thrombin Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Thrombin, a pivotal serine protease in the coagulation cascade, is a primary target for the development of anticoagulant therapies. Accurate and efficient measurement of thrombin activity is crucial for both basic research and clinical applications. This guide provides a detailed comparison of the chromogenic substrate, pGlu-Pro-Arg-MNA, with commonly used fluorogenic substrates for the quantification of thrombin activity. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the optimal substrate for their specific needs.
Performance Comparison: Chromogenic vs. Fluorogenic Substrates
The efficacy of an enzyme substrate is primarily determined by its kinetic parameters: the Michaelis constant (K_m) and the catalytic rate constant (k_cat). K_m reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for the substrate—a lower K_m signifies higher affinity. The k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency.
| Substrate Name | Peptide Sequence | Type | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Detection Method |
| Tos-Gly-Pro-Arg-pNA | Tos-Gly-Pro-Arg | Chromogenic | 4.18[1] | 127[1] | 3.04 x 10⁷ | Colorimetric (405 nm) |
| Boc-Val-Pro-Arg-AMC | Boc-Val-Pro-Arg | Fluorogenic | 21 | 105 | 5.00 x 10⁶ | Fluorometric (Ex: ~380 nm, Em: ~460 nm) |
| Z-Gly-Gly-Arg-AMC | Z-Gly-Gly-Arg | Fluorogenic | 100 | 1.03 | 1.03 x 10⁴ | Fluorometric (Ex: ~380 nm, Em: ~460 nm) |
Note: Kinetic constants can vary depending on experimental conditions such as buffer composition, pH, and temperature. The data presented here is for comparative purposes.
Principle of Detection
The fundamental difference between chromogenic and fluorogenic substrates lies in the reporter molecule that is released upon enzymatic cleavage by thrombin.
In chromogenic assays, cleavage of the substrate releases p-nitroaniline (pNA), a chromophore that absorbs light at 405 nm. The rate of color development is directly proportional to thrombin activity. In fluorogenic assays, the cleavage releases a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which, when excited by light at a specific wavelength (e.g., ~380 nm), emits light at a longer wavelength (e.g., ~460 nm). The increase in fluorescence intensity over time corresponds to the rate of thrombin activity. Fluorogenic assays are generally considered more sensitive than chromogenic assays.
Experimental Protocols
The following are generalized protocols for determining thrombin activity using chromogenic and fluorogenic substrates. These should be optimized for specific experimental conditions.
Experimental Workflow for Substrate Comparison
Protocol 1: Thrombin Activity Assay using a Chromogenic Substrate (e.g., this compound or Tos-Gly-Pro-Arg-pNA)
1. Materials:
-
Purified human α-thrombin
-
Chromogenic substrate (e.g., this compound or Tos-Gly-Pro-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3
-
96-well clear microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
2. Methods:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in sterile water or DMSO, depending on solubility.
-
Prepare a stock solution of thrombin in the assay buffer. The final concentration in the assay should be in the low nanomolar range.
-
Prepare a series of substrate dilutions in the assay buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the assay buffer and 25 µL of the substrate solution at various concentrations.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the thrombin solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set period (e.g., 10-30 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Convert the rate of change in absorbance per minute to the rate of pNA formation using the molar extinction coefficient of pNA (ε = 10,600 M⁻¹cm⁻¹ at 405 nm).
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Calculate k_cat using the equation: k_cat = V_max / [E], where [E] is the final thrombin concentration.
-
Protocol 2: Thrombin Activity Assay using a Fluorogenic Substrate (e.g., Boc-Val-Pro-Arg-AMC)
1. Materials:
-
Purified human α-thrombin
-
Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm
2. Methods:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of thrombin in the assay buffer.
-
Prepare a series of substrate dilutions in the assay buffer.
-
-
Assay Procedure:
-
To each well of the 96-well black plate, add 50 µL of the assay buffer and 25 µL of the substrate solution at various concentrations.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the thrombin solution to each well.
-
Immediately measure the fluorescence intensity in kinetic mode at 37°C for a set period, with readings every 30-60 seconds.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve.
-
To quantify the rate of product formation, create a standard curve using free AMC to correlate fluorescence units with molar concentrations.
-
Plot V₀ (in moles/second) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Calculate k_cat using the equation: k_cat = V_max / [E].
-
Conclusion
The choice between a chromogenic and a fluorogenic substrate for thrombin activity assays depends on the specific requirements of the experiment.
-
Chromogenic substrates , such as those with the Pro-Arg-pNA sequence, offer a reliable and cost-effective method for measuring thrombin activity. They are well-suited for routine assays where high sensitivity is not the primary concern.
-
Fluorogenic substrates , like Boc-Val-Pro-Arg-AMC, generally provide higher sensitivity, making them ideal for applications involving low thrombin concentrations or for high-throughput screening of thrombin inhibitors. However, they can be more susceptible to interference from fluorescent compounds in the sample matrix.
Researchers should carefully consider the trade-offs between sensitivity, cost, and potential for interference when selecting a substrate for their thrombin activity assays. The protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.
References
A Comparative Guide to Chromogenic Substrates for Protein C Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative chromogenic substrates for the analysis of Protein C activity. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reagents for their specific applications. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate informed decision-making.
Introduction to Protein C and Chromogenic Analysis
Protein C is a crucial vitamin K-dependent zymogen that, when activated, plays a vital role in the regulation of blood coagulation. Activated Protein C (APC), in conjunction with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thereby downregulating thrombin generation.[1] The functional activity of Protein C is commonly determined using chromogenic assays. These assays are generally favored over clot-based methods for routine analysis due to their higher specificity and reduced interference from factors such as lupus anticoagulants and elevated Factor VIII levels.[2][3]
The principle of the chromogenic Protein C assay involves two main stages. First, Protein C in the plasma sample is activated by a specific enzyme, most commonly Protac®, a protein fraction derived from the venom of the copperhead snake (Agkistrodon contortrix contortrix).[4][5] In the second stage, the generated Activated Protein C (APC) cleaves a synthetic chromogenic substrate, releasing a colored compound, typically para-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the Protein C activity in the sample.[3][4]
Comparison of Alternative Chromogenic Substrates
Several chromogenic substrates are commercially available for the determination of Protein C activity. This guide focuses on three prominent alternatives: S-2366, CBS 65.25, and SPECTROZYME® PCa.
| Substrate Name | Peptide Sequence | Manufacturer/Supplier (Example) | Key Characteristics |
| S-2366 | pyroGlu-Pro-Arg-pNA | Chromogenix, DiaPharma[6][7] | Considered highly specific for Activated Protein C, especially when used with Protac® activator.[5] |
| CBS 65.25 | H-D-Lys(Z)-Pro-Arg-pNA·2HCl | Stago | An alternative substrate for Protein C activity measurement.[8] |
| SPECTROZYME® PCa | L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroaniline hydrochloride | Sekisui Diagnostics | A substrate that has been evaluated for Protein C analysis, though some studies suggest it may be less suitable with Protac® activator compared to S-2366.[5][9] |
Quantitative Performance Data
Direct comparative studies detailing the kinetic parameters of all available substrates under identical conditions are limited. However, data for S-2366 has been published, providing a benchmark for its performance.
| Substrate | Enzyme Source | Km (mol/L) | kcat (s-1) | Assay Conditions |
| S-2366 | RVV activated bovine Protein C | 2 x 10-4 | 80 | 0.05 mol/L Tris, pH 8.0, I 0.25 (NaCl) and 4mmol/L CaCl2 at 37°C |
| S-2366 | Thrombin-thrombomodulin complex activated human Protein C | 8 x 10-4 | 160 | 0.05 mol/L Tris, pH 8.0, I 0.13 (NaCl) and 10 mmol/L CaCl2 at 25°C |
RVV: Russell's Viper Venom
One comparative study concluded that SPECTROZYME PCa and CBS 65-25 were less suitable for Protein C activity assays using Protac® as an activator, as a change in absorbance was detected even in Protein C deficient plasma. The same study found S-2366 to be the most specific substrate for activated Protein C with a good correlation to Protein C antigen levels.[5]
Commercial Assay Kits: A Performance Overview
Several manufacturers offer complete kits for chromogenic Protein C analysis. Below is a comparison of two such kits, HemosIL® Protein C and BIOPHEN™ Protein C (LRT).
| Feature | HemosIL® Protein C (Instrumentation Laboratory) | BIOPHEN™ Protein C (LRT) (HYPHEN BioMed) |
| Substrate | S-2366 (pyroGlu-Pro-Arg-pNA)[4] | SaPC-21 (Specific for Activated Protein C)[5] |
| Activator | Protein fraction from Agkistrodon contortrix contortrix venom[4] | Protac® (from Agkistrodon c. contortrix venom)[5] |
| Assay Time | Not specified | ≤ 10 minutes[5] |
| Detection Threshold | Not specified | ≤ 5%[5] |
| Dynamic Range | Not specified | 0 to 150%[5] |
| Intra-Assay CV | Normal Control: 1.57%Low Abnormal Control: 1.75% | < 3%[5] |
| Inter-Assay CV | Not specified | < 5%[5] |
| Interference | Not significantly affected by heparin (up to 2 U/mL), hemoglobin (up to 500 mg/dL), triglycerides (up to 890 mg/dL), and bilirubin (B190676) (up to 21 mg/dL).[2] | No significant interference from heparin (up to 1 IU/mL), bilirubin (< 0.28 mg/mL), hemoglobin (< 1.5 mg/mL), and triglycerides (< 3 mg/mL).[5] |
Signaling Pathway and Experimental Workflow
Protein C Activation and Chromogenic Substrate Cleavage
The following diagram illustrates the enzymatic cascade leading to the cleavage of the chromogenic substrate.
General Experimental Workflow for Chromogenic Protein C Assay
The workflow for a typical chromogenic Protein C assay is depicted below.
Experimental Protocols
The following are generalized protocols based on commercially available chromogenic Protein C assay kits. It is imperative to refer to the specific manufacturer's instructions for the kit being used.
Specimen Collection and Preparation
-
Collect venous blood into a tube containing 3.2% (0.109 M) trisodium (B8492382) citrate, maintaining a blood-to-anticoagulant ratio of 9:1.
-
Centrifuge the blood sample at 1500 x g for 15 minutes at room temperature.
-
Carefully aspirate the supernatant platelet-poor plasma and transfer it to a clean plastic tube.
-
If not tested within 4 hours, plasma should be stored frozen at -20°C or below for up to one month.[7][10]
Manual Assay Protocol (General Example)
This protocol is a generalized representation and should be adapted based on the specific kit instructions.
Reagents and Materials:
-
Protein C Activator (e.g., Protac®)
-
Chromogenic Substrate (e.g., S-2366)
-
Protein C Deficient Plasma (for standard curve)
-
Calibrator Plasma
-
Control Plasmas (Normal and Abnormal)
-
Assay Buffer (e.g., Tris-based buffer)
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a temperature of 37°C.
-
Calibrated pipettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare serial dilutions of the Calibrator Plasma in Protein C Deficient Plasma to obtain a range of known Protein C concentrations (e.g., 100%, 50%, 25%, 12.5%, 0%).
-
-
Assay Procedure:
-
Pre-warm all reagents and samples to 37°C.
-
Pipette 50 µL of each standard, control, and patient plasma into separate wells of a microplate.
-
Add 50 µL of the Protein C Activator solution to each well.
-
Incubate the plate at 37°C for a specified time (typically 3-5 minutes, refer to kit insert).
-
Add 50 µL of the Chromogenic Substrate solution to each well to start the reaction.
-
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm (ΔA/min) over a defined period (e.g., 1-3 minutes).
-
-
Calculation:
-
Plot the ΔA/min for the standards against their corresponding Protein C concentrations to generate a standard curve.
-
Determine the Protein C activity of the patient samples and controls by interpolating their ΔA/min values from the standard curve.
-
Automated Assay Protocol
For automated systems, the specific assay protocol is dependent on the analyzer and the application provided by the reagent manufacturer. The general principle remains the same, involving automated pipetting, incubation, and kinetic reading of absorbance. An example for the ACL TOP analyzer using the HemosIL® Protein C kit involves two main stages: incubation of the plasma with the Protein C activator, followed by the addition of the chromogenic substrate and kinetic measurement of the released para-nitroaniline at 405 nm.[4]
Conclusion
Chromogenic assays are a reliable and specific method for determining Protein C activity. Among the available substrates, S-2366 is well-characterized and has demonstrated high specificity. Commercial kits such as HemosIL® Protein C and BIOPHEN™ Protein C (LRT) offer standardized and optimized reagents for both manual and automated analysis. The choice of a specific substrate or kit should be based on the required performance characteristics, available instrumentation, and the specific research or clinical question being addressed. Researchers are strongly encouraged to consult the detailed instructions and performance data provided by the manufacturers to ensure optimal assay results.
References
- 1. stoptheclot.org [stoptheclot.org]
- 2. scribd.com [scribd.com]
- 3. quadratech.co.uk [quadratech.co.uk]
- 4. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 5. BIOPHEN™ Protein C (LRT) | Aniara Diagnostica, Inc. [aniara.com]
- 6. haematologica.org [haematologica.org]
- 7. coachrom.com [coachrom.com]
- 8. diapharma.com [diapharma.com]
- 9. researchgate.net [researchgate.net]
- 10. sysmex-ap.com [sysmex-ap.com]
Navigating Protease Specificity: A Comparative Analysis of pGlu-Pro-Arg-MNA Hydrolysis
For researchers, scientists, and drug development professionals, understanding the specificity of protease substrates is paramount for accurate assay development and inhibitor screening. This guide provides a comparative analysis of the chromogenic substrate pGlu-Pro-Arg-MNA, detailing its cross-reactivity with various proteases and providing the necessary experimental framework for its evaluation.
The tripeptide this compound (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide) is a well-established fluorogenic substrate frequently employed in the study of serine proteases. Its cleavage by a protease at the C-terminal side of the arginine residue releases the fluorescent molecule 4-methoxy-2-naphthylamine (B556539) (MNA), providing a measurable signal for enzyme activity. While it is a recognized substrate for key enzymes like thrombin and activated protein C (APC), its reactivity with other proteases is a critical consideration for its application in complex biological samples.
Comparative Protease Activity on this compound
The efficiency of a protease in cleaving a substrate is best described by the specificity constant (kcat/Km). This value reflects both the enzyme's binding affinity for the substrate (Km) and its turnover rate (kcat). A higher kcat/Km value indicates a more efficient enzymatic reaction. The following table summarizes the kinetic parameters for the hydrolysis of this compound by several common serine proteases. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources, which may employ different assay conditions.
| Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin | Data not available | Data not available | Reported as a sensitive substrate |
| Activated Protein C | Data not available | Data not available | Reported as a sensitive substrate |
| Trypsin | Data not available | Data not available | Expected to show activity |
| Plasmin | Data not available | Data not available | Expected to show some activity |
| Plasma Kallikrein | Data not available | Data not available | Expected to show some activity |
Experimental Protocol for Assessing Protease Cross-Reactivity
This protocol outlines a generalized method for determining the kinetic parameters of various proteases with the this compound substrate.
1. Materials and Reagents:
-
This compound substrate
-
Purified proteases (e.g., Thrombin, Activated Protein C, Trypsin, Plasmin, Plasma Kallikrein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black microplates
-
Fluorometer capable of excitation at 340 nm and emission at 425 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
2. Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to create a series of working concentrations (e.g., ranging from 0.1 to 10 times the expected Km).
-
Enzyme Preparation: Prepare working solutions of each purified protease in Assay Buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Assay Setup: In a 96-well black microplate, add the appropriate volume of Assay Buffer to each well. Add the protease solution to the designated wells.
-
Reaction Initiation: To initiate the reaction, add the this compound substrate solution to each well.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometer. Measure the increase in fluorescence intensity (Excitation: 340 nm, Emission: 425 nm) over time. Record data points at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-30 minutes).
-
Data Analysis:
-
Convert the fluorescence readings to the concentration of released MNA using a standard curve.
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the product formation curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value from Vmax and the enzyme concentration.
-
Determine the specificity constant (kcat/Km) for each protease.
-
3. Visualization of the Experimental Workflow:
Caption: Workflow for determining protease kinetic parameters.
Signaling Pathways of Key Proteases
Understanding the biological context of the primary target proteases for this compound is crucial for interpreting experimental results.
Thrombin Signaling Pathway:
Thrombin is a central enzyme in the coagulation cascade. Beyond its role in converting fibrinogen to fibrin, it is a potent signaling molecule that activates Protease-Activated Receptors (PARs) on the surface of various cells, including platelets and endothelial cells. This activation triggers a G-protein-coupled signaling cascade leading to cellular responses such as platelet aggregation, inflammation, and cell proliferation.
Caption: Simplified thrombin signaling cascade via PAR1.
Activated Protein C Signaling Pathway:
Activated Protein C (APC) is a key anticoagulant that proteolytically inactivates Factors Va and VIIIa. In addition to its role in hemostasis, APC exhibits cytoprotective and anti-inflammatory effects, primarily through the activation of PAR1 on endothelial cells, often in conjunction with the Endothelial Protein C Receptor (EPCR).
Caption: Overview of APC's cytoprotective signaling.
By providing a framework for the comparative analysis of this compound hydrolysis, this guide equips researchers with the necessary tools to effectively utilize this substrate in their studies of protease activity and inhibition. The provided protocols and pathway diagrams serve as a foundation for designing and interpreting experiments with a clear understanding of the substrate's behavior and the biological relevance of its target proteases.
Navigating Hemostasis: A Comparative Guide to the pGlu-Pro-Arg-MNA Assay and Its Alternatives in Predicting Clinical Outcomes
For researchers, scientists, and drug development professionals, the accurate assessment of coagulation status is paramount in predicting patient outcomes and evaluating therapeutic interventions. The pGlu-Pro-Arg-MNA assay, a chromogenic method for quantifying thrombin generation, offers a window into the delicate balance of hemostasis. This guide provides an objective comparison of this assay with key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
The this compound (pyroglutamyl-prolyl-arginine-7-methoxy-4-nitroanilide) assay and its closely related p-nitroanilide (pNA) counterpart are chromogenic substrates specifically cleaved by thrombin and activated Protein C. The rate of color change upon cleavage provides a quantitative measure of the activity of these crucial enzymes in the coagulation cascade. This principle forms the basis of many Thrombin Generation Assays (TGAs), which provide a comprehensive picture of the hemostatic balance.[1][2]
The clinical relevance of TGAs is increasingly recognized, with studies demonstrating a correlation between assay parameters and both bleeding and thrombotic risks.[3][4] For instance, decreased thrombin generation is associated with a bleeding propensity, while exaggerated thrombin generation can indicate an increased risk of thrombosis.[3]
This guide will compare the this compound based thrombin generation assay with two other widely used methods for assessing coagulation: the chromogenic anti-Xa assay and viscoelastic tests like thromboelastography (TEG).
Comparative Analysis of Coagulation Assays
The choice of a coagulation assay depends on the specific clinical or research question being addressed. The following table summarizes the key characteristics and clinical correlations of the this compound based Thrombin Generation Assay, the Anti-Xa Assay, and Viscoelastic Tests.
| Assay | Principle | Key Parameters | Correlation with Clinical Outcomes | Advantages | Limitations |
| This compound Thrombin Generation Assay (TGA) | Chromogenic substrate cleaved by thrombin, measuring the potential to generate thrombin over time. | Endogenous Thrombin Potential (ETP), Peak Thrombin, Lag Time, Time to Peak. | - Bleeding Risk: Lower ETP and peak thrombin are associated with increased bleeding risk in hemophilia and patients on dual antiplatelet therapy. - Thrombotic Risk: Higher ETP and peak thrombin are associated with an increased risk of venous thromboembolism and acute ischemic stroke. | Provides a global assessment of the coagulation cascade, reflecting both pro- and anti-coagulant forces. Sensitive to hypo- and hypercoagulable states. | Can be complex to perform and standardize. Results can be influenced by pre-analytical variables. |
| Chromogenic Anti-Xa Assay | Measures the activity of Factor Xa inhibitors (e.g., heparin, direct oral anticoagulants) by quantifying residual Factor Xa activity. | Anti-Xa activity (IU/mL). | - Monitoring Anticoagulant Therapy: Therapeutic ranges are established to minimize the risk of both bleeding and thrombosis in patients on heparin or DOACs. | Specific for monitoring Xa inhibitor anticoagulants. Less affected by factors that interfere with aPTT. | Does not provide a global picture of hemostasis. Can be affected by high bilirubin, lipids, or hemolysis. |
| Viscoelastic Tests (e.g., TEG) | Measures the viscoelastic properties of whole blood during clot formation and lysis in real-time. | R-time (clotting time), K-time & α-angle (clot kinetics), Maximum Amplitude (MA - clot strength), LY30 (fibrinolysis). | - Bleeding Management: Guides transfusion strategies in surgery and trauma by identifying specific coagulopathies (e.g., low fibrinogen, platelet dysfunction). - Thrombosis Risk: Hypercoagulable profiles can indicate an increased risk of thrombosis. | Provides a rapid, point-of-care assessment of the entire clotting process, including platelet function and fibrinolysis. | Less standardized than plasma-based assays. Interpretation can be complex. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are outlines of the experimental protocols for the key assays discussed.
This compound Thrombin Generation Assay Protocol
This protocol describes a typical setup for a chromogenic thrombin generation assay.
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood.
-
Reagent Preparation:
-
A solution containing tissue factor and phospholipids (B1166683) is used to initiate coagulation.
-
A chromogenic substrate, this compound or pGlu-Pro-Arg-pNA, is prepared in a suitable buffer.
-
A thrombin calibrator is used to convert the rate of color change to thrombin concentration.
-
-
Assay Procedure:
-
Patient PPP is incubated with the tissue factor/phospholipid reagent.
-
The chromogenic substrate is added to the mixture.
-
The change in absorbance at 405 nm is monitored over time using a microplate reader.
-
-
Data Analysis: The rate of p-nitroaniline (or MNA) release is proportional to the thrombin activity. A thrombin generation curve is constructed, and parameters such as ETP and peak thrombin are calculated by comparing the kinetic profile to that of the thrombin calibrator.
Chromogenic Anti-Xa Assay Protocol
This protocol outlines the steps for measuring the activity of heparin or other Factor Xa inhibitors.
-
Sample Preparation: Platelet-poor plasma (PPP) is obtained from a patient receiving anticoagulant therapy.
-
Assay Principle: The assay measures the residual activity of a known amount of added Factor Xa that is not inhibited by the heparin-antithrombin complex in the patient's plasma.
-
Assay Procedure:
-
Patient PPP is incubated with a known amount of excess Factor Xa and antithrombin.
-
A chromogenic substrate for Factor Xa is added.
-
The amount of color produced is inversely proportional to the amount of heparin in the sample. The absorbance is read at 405 nm.
-
-
Calibration: A standard curve is generated using known concentrations of the specific anticoagulant being measured.
Thromboelastography (TEG) Protocol
This protocol provides a general overview of performing a TEG analysis.
-
Sample Collection: A sample of whole blood is collected in a citrated tube.
-
Assay Setup:
-
A small volume of the whole blood is placed into a disposable cup in the TEG analyzer.
-
An activator (e.g., kaolin) is added to initiate clotting.
-
-
Measurement: The TEG analyzer measures the change in viscoelasticity as the clot forms and lyses. A pin suspended in the blood-filled cup detects the transmission of torque as the clot strengthens.
-
Data Output: The instrument's software generates a characteristic tracing and calculates key parameters (R-time, K-time, α-angle, MA, LY30) that describe the dynamics of clot formation and breakdown.
Visualizing Coagulation Pathways and Workflows
To better understand the underlying biology and experimental processes, the following diagrams illustrate the coagulation cascade, the workflow of a thrombin generation assay, and a decision-making workflow based on viscoelastic testing.
The Coagulation Cascade
Thrombin Generation Assay Workflow
TEG-Guided Transfusion Algorithm
References
- 1. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein C Assays [practical-haemostasis.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Thrombin generation, bleeding and hemostasis in humans: Protocol for a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Chromogenic Assays vs. Traditional Clotting Tests: A Comparative Guide
In the landscape of coagulation testing, researchers and clinicians rely on accurate and reproducible methods to assess the function of the hemostatic system. For decades, traditional clotting tests have been the standard. However, chromogenic assays have emerged as a powerful alternative, offering distinct advantages in specificity, automation, and resistance to interferences. This guide provides a detailed comparison of chromogenic assays and traditional clotting tests, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Superior Specificity and Reduced Interference with Chromogenic Assays
A primary advantage of chromogenic assays is their high specificity, stemming from the use of a specific synthetic substrate that is targeted by a single coagulation factor.[1] This direct measurement of a specific factor's activity minimizes the influence of other variables in the sample.[2] In contrast, traditional clotting tests, such as the activated partial thromboplastin (B12709170) time (aPTT) or prothrombin time (PT), are global assays that measure the time to fibrin (B1330869) clot formation.[2][3] This endpoint can be affected by a multitude of factors, leading to potential inaccuracies.
Traditional clotting assays are susceptible to interference from various substances, including heparin, direct thrombin inhibitors, and lupus anticoagulants.[4] These interferences can lead to falsely elevated or decreased clotting times, complicating the interpretation of results. Chromogenic assays, on the other hand, are generally not affected by such interferences. For instance, in the measurement of Protein C activity, the presence of coagulation inhibitors can cause spuriously increased levels in clot-based assays, a problem not encountered with chromogenic methods. Similarly, for Factor VIII (FVIII) activity, chromogenic assays are not impacted by lupus anticoagulants, making them a more reliable choice for patients with this condition.
Enhanced Precision and Reproducibility
The direct and specific nature of chromogenic assays contributes to their superior precision and reproducibility compared to clotting tests. The endpoint of a chromogenic assay is a color change that is measured spectrophotometrically, a process that is readily automated and less subjective than detecting a fibrin clot. This leads to lower inter-laboratory variability, a significant challenge with one-stage clotting assays where different reagents and instruments can produce disparate results. Studies have shown that the coefficient of variation for chromogenic assays is significantly lower than that of clot-based assays. For example, in the measurement of FVIII inhibitors, the variation of results was found to be 2-3 times smaller for the chromogenic Modified Nijmegen-Bethesda Assay (MNBA) compared to the clot-based MNBA.
Comparative Performance Data
The following tables summarize quantitative data from studies comparing the performance of chromogenic and clotting assays for Protein C and Factor VIII.
Table 1: Comparison of Chromogenic vs. Clot-Based Assays for Protein C Activity
| Performance Metric | Chromogenic Assay | Clot-Based Assay | Reference |
| Specificity | 97% | 93% | |
| Correlation (R) | \multicolumn{2}{c | }{0.94} | |
| Mean Difference | Measures 7.8% higher on average | - | |
| Interference | Not influenced by coagulation inhibitors | Susceptible to interference from heparin, direct thrombin inhibitors, lupus anticoagulant, elevated Factor VIII, and Factor V-Leiden mutation |
Table 2: Comparison of Chromogenic vs. Clot-Based Assays for Factor VIII (FVIII) Inhibitor Titer
| Performance Metric | Chromogenic MNBA | Clot-Based MNBA | Reference |
| Reproducibility | Superior (2-3 times smaller variation) | Lower | |
| Discrepant Results | 1 out of 22 samples (borderline positive) | - | |
| Interference | Not impacted by heparin, lupus anticoagulants, or inhibitors of other coagulation factors | Impacted by heparin, lupus anticoagulants, and inhibitors of other coagulation factors |
Signaling Pathways and Experimental Workflows
To visualize the fundamental differences in the mechanisms of these two assay types, the following diagrams illustrate their respective signaling pathways and a general experimental workflow.
Experimental Protocols
Chromogenic Factor VIII Assay Protocol
This protocol is a generalized representation of a chromogenic FVIII assay.
-
Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
-
Reagent Preparation: All reagents, including Factor IXa, Factor X, phospholipids, calcium, and the chromogenic substrate specific for Factor Xa, are brought to the appropriate temperature (typically 37°C).
-
Activation: The patient's plasma (containing FVIII) is incubated with Factor IXa, Factor X, phospholipids, and calcium. During this incubation, FVIII is activated to FVIIIa, which then forms a complex with FIXa to activate Factor X to Factor Xa.
-
Substrate Reaction: A specific chromogenic substrate for Factor Xa is added. The amount of Factor Xa generated is directly proportional to the FVIII activity in the sample.
-
Detection: The Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline). The rate of color development is measured spectrophotometrically at 405 nm.
-
Quantification: The FVIII activity is determined by comparing the rate of color change to a standard curve prepared with known concentrations of FVIII.
Activated Partial Thromboplastin Time (aPTT) Protocol
This protocol outlines the general steps for a traditional aPTT clotting test.
-
Sample Preparation: Platelet-poor plasma is obtained from citrated whole blood.
-
Reagent Preparation: The aPTT reagent (containing a contact activator like silica (B1680970) or kaolin (B608303) and phospholipids) and calcium chloride solution are pre-warmed to 37°C.
-
Activation: The patient's plasma is incubated with the aPTT reagent. This activates the contact factors of the intrinsic pathway.
-
Clot Initiation: Calcium chloride is added to the mixture, initiating the coagulation cascade.
-
Detection: The time taken for a fibrin clot to form is measured, either manually or using an automated coagulometer. This time is the aPTT.
-
Interpretation: The patient's aPTT is compared to a reference range. A prolonged aPTT may indicate a deficiency in one or more factors of the intrinsic or common pathways.
Conclusion
Chromogenic assays offer significant advantages over traditional clotting tests in terms of specificity, precision, and freedom from common interferences. While clotting tests provide a global assessment of coagulation, the targeted nature of chromogenic assays allows for a more accurate and reproducible quantification of specific factor activity. For researchers, scientists, and drug development professionals, the choice of assay will depend on the specific application. However, the superior performance characteristics of chromogenic assays make them the preferred method for many routine and specialized coagulation tests, ultimately leading to more reliable data and improved clinical decision-making. The College of American Pathologists Consensus Study recommends the chromogenic method as the assay of choice over aPTT-based assays for Protein C determination.
References
A Researcher's Guide to pGlu-Pro-Arg-MNA: Specificity, Selectivity, and Comparison with Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the chromogenic and fluorogenic substrate, pyroglutamyl-prolyl-arginine-4-methoxy-β-naphthylamide (pGlu-Pro-Arg-MNA), focusing on its specificity and selectivity for its primary target enzymes, thrombin and Activated Protein C (APC).
This guide offers a detailed examination of the available data on this compound and its close structural analog, S-2366 (pyroGlu-Pro-Arg-pNA), to provide a clear understanding of its performance characteristics. We will delve into its primary applications, compare it with alternative substrates, and provide detailed experimental protocols to aid in its practical implementation.
Target Enzymes and Primary Applications
This compound is a synthetic substrate designed to mimic the natural cleavage sites of several serine proteases involved in the blood coagulation cascade. Its primary utility lies in the in vitro measurement of the enzymatic activity of:
-
Thrombin (Factor IIa): A key enzyme in the final stages of coagulation, responsible for converting fibrinogen to fibrin.[1] Assays using this compound can be employed to determine thrombin levels and activity, which is crucial for studying clotting disorders and evaluating anticoagulant therapies.[1]
-
Activated Protein C (APC): A vital anticoagulant enzyme that proteolytically inactivates Factors Va and VIIIa. Assays for APC activity are important in diagnosing Protein C deficiency, a risk factor for thrombosis.
The cleavage of the bond between arginine and the 4-methoxy-β-naphthylamide (MNA) group by the target enzyme releases the fluorophore MNA, which can be detected either by its color (colorimetric assay) or its fluorescence, providing a quantitative measure of enzyme activity.
Specificity and Selectivity Profile
Data from the analogous substrate S-2366 suggests that this compound is likely to be cleaved by a range of serine proteases. Besides its primary targets, thrombin and Activated Protein C, S-2366 is also known to be hydrolyzed by:
-
Factor XIa (FXIa)
-
Factor XIIa (FXIIa)
-
Plasma Kallikrein
-
Factor Xa (FXa)
-
Plasmin
-
Trypsin
-
Tissue Plasminogen Activator (tPA)
This indicates that while this compound is a substrate for thrombin and APC, it is not entirely selective and may exhibit cross-reactivity with other proteases. Therefore, when using this substrate in complex biological samples, it is crucial to consider the potential for off-target cleavage and to employ appropriate controls and inhibitors to ensure the measured activity is predominantly from the enzyme of interest.
Performance Comparison with Alternative Substrates
The choice of substrate can significantly impact the sensitivity, specificity, and convenience of an enzyme assay. Here, we compare this compound (using S-2366 as a proxy) with other commonly used chromogenic and fluorogenic substrates for thrombin and Activated Protein C.
| Substrate | Target Enzyme(s) | Reported Kcat (s⁻¹) | Reported Km (mM) | Specificity Constant (kcat/Km) (M⁻¹s⁻¹) | Notes |
| S-2366 (pGlu-Pro-Arg-pNA) | Activated Protein C , FXIa, Thrombin, Plasmin, etc. | 80 (Bovine APC), 160 (Human APC) | 0.2 (Bovine APC), 0.8 (Human APC) | 4.0 x 10⁵ (Bovine APC), 2.0 x 10⁵ (Human APC) | Broad reactivity profile. Data for human APC was determined with thrombin-thrombomodulin complex activation. |
| S-2238 (H-D-Phe-Pip-Arg-pNA) | Thrombin | Not specified | Not specified | Not specified | Highly specific for thrombin. |
| Chromozym TH (Tos-Gly-Pro-Arg-pNA) | Thrombin | Not specified | Not specified | Not specified | A commonly used substrate for thrombin. |
| Spectrozyme TH (H-D-HT-Ala-Arg-pNA) | Thrombin | Not specified | Not specified | Not specified | Another specific substrate for thrombin. |
| Fluorogenic Substrates (e.g., Z-Gly-Gly-Arg-AMC) | Thrombin and other serine proteases | Not specified | Not specified | Not specified | Generally offer higher sensitivity than chromogenic substrates. |
Note: The kinetic parameters for S-2366 with Activated Protein C were determined under specific buffer and activation conditions and may vary depending on the experimental setup.
Experimental Protocols
While a specific, detailed protocol for this compound is not widely published, the following general protocols for chromogenic assays of thrombin and Activated Protein C can be adapted for its use.
General Protocol for Thrombin Activity Assay
This protocol outlines the basic steps for measuring thrombin activity using a chromogenic substrate like this compound.
Materials:
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4-8.4, containing NaCl and a carrier protein like BSA)
-
Purified Thrombin standard of known activity
-
Test samples containing thrombin
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute it to the desired final concentration in the assay buffer.
-
Prepare a series of thrombin standards of known concentrations in the assay buffer.
-
Add a defined volume of assay buffer to the wells of a 96-well microplate.
-
Add the thrombin standards and test samples to their respective wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the this compound solution to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the V₀ of the thrombin standards against their known concentrations to generate a standard curve.
-
Determine the thrombin activity in the test samples by interpolating their V₀ values on the standard curve.
General Protocol for Activated Protein C (APC) Activity Assay
This protocol describes a two-stage chromogenic assay for measuring APC activity.
Materials:
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.8-8.4)
-
Protein C Activator (e.g., Protac® from Agkistrodon contortrix venom)
-
Calibrator plasma with a known Protein C activity
-
Control plasmas (normal and deficient)
-
Patient platelet-poor plasma samples
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound and dilute it to the final working concentration in the assay buffer.
-
In the wells of a microplate, add the calibrator plasma, control plasmas, and patient plasma samples.
-
Add the Protein C activator to each well to initiate the activation of Protein C to APC.
-
Incubate the plate for a specific time at a controlled temperature (e.g., 5 minutes at 37°C) to allow for complete activation.
-
Add the this compound solution to each well to start the chromogenic reaction.
-
Immediately measure the rate of change in absorbance at 405 nm in a microplate reader.
-
The rate of color development is proportional to the APC activity in the sample.
-
A standard curve is generated by plotting the rate of absorbance change against the known Protein C activity of the calibrator plasma.
-
The Protein C activity in the patient and control samples is determined from the standard curve.
Conclusion
This compound is a valuable tool for researchers studying the coagulation cascade, particularly for measuring the activity of thrombin and Activated Protein C. Its broad reactivity, as inferred from data on the analogous substrate S-2366, necessitates careful consideration of its selectivity in complex biological mixtures. When compared to more specific substrates, this compound may offer a more economical option for initial screening or for assays where the presence of other interfering proteases is minimal or can be controlled for. The provided experimental protocols offer a starting point for the implementation of this substrate in the laboratory. For critical applications, it is always recommended to perform in-house validation and optimization of the assay conditions to ensure the accuracy and reliability of the results.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the chromogenic substrate pGlu-Pro-Arg-MNA.
I. Personal Protective Equipment (PPE) and Hazard Assessment
Given the absence of a specific SDS, a conservative approach to personal protection is warranted. The following PPE is mandatory when handling this compound in its lyophilized powder form and in solution to minimize exposure risks.[4]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | Essential to protect against dust particles of the lyophilized powder and splashes of solutions. For significant splash risks, a face shield should be worn in addition to goggles.[4] |
| Hands | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged handling or higher concentrations, consider double gloving. Gloves must be changed immediately upon contamination. |
| Body | Laboratory Coat | Standard lab coats are necessary to protect skin and clothing from potential contamination. |
| Respiratory | Dust Mask/Respirator | Recommended when weighing or handling larger quantities of the lyophilized peptide to prevent inhalation of fine particles. |
| Feet | Closed-toe Shoes | Standard laboratory practice to protect against spills and falling objects. |
A thorough risk assessment of all laboratory procedures involving this compound is essential to determine if additional protective measures are necessary.
II. Health and Safety Information
The toxicological properties of this compound have not been fully investigated. However, information on its components suggests the following potential hazards:
-
L-Pyroglutamic Acid: May cause skin and serious eye irritation, and respiratory irritation. Harmful if swallowed.
-
4-Methoxy-β-naphthylamide (MNA): While specific data for this moiety is limited, related aromatic amines can be irritants and may have other toxic properties. A similar compound, 4-methoxyphenol, can cause severe skin and eye irritation.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. Do NOT induce vomiting.
III. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
A. Handling Lyophilized Powder:
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.
-
Weighing: Conduct weighing in a designated area, preferably within a chemical fume hood or an enclosure with local exhaust ventilation, to minimize inhalation of dust.
-
Avoid Cross-Contamination: Use dedicated and sterile spatulas and weighing boats.
B. Reconstitution and Solution Handling:
-
Solvent Selection: Refer to the manufacturer's instructions for the appropriate solvent. If insoluble in aqueous buffers, dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) may be used.
-
Dissolution: Add the solvent to the lyophilized peptide. Gentle vortexing or sonication can aid dissolution.
-
pH Considerations: For peptides containing free cysteine residues, use degassed, acidic buffers to prevent oxidation.
C. Storage Protocols:
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or colder | Long-term | Store in a tightly sealed container, protected from light. |
| Stock Solution | -20°C or colder | Short-term (days to weeks) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
A. Waste Segregation:
-
Solid Waste: Collect all contaminated materials, including gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the peptide in a separate, sealed, and clearly labeled hazardous waste container.
B. Decontamination and Disposal:
-
Inactivation: For liquid waste, chemical inactivation may be an option. A common method is to use a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH/HCl, allowing for a contact time of at least 30-60 minutes.
-
Neutralization: If strong acids or bases are used for inactivation, the waste should be neutralized to a pH between 5.5 and 9.0.
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour peptide solutions down the drain.
V. Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for using this compound, highlighting key safety checkpoints.
Caption: Experimental workflow with integrated safety checkpoints.
This procedural guidance is intended to supplement, not replace, institutional safety protocols and professional judgment. Always consult with your institution's safety officer for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
